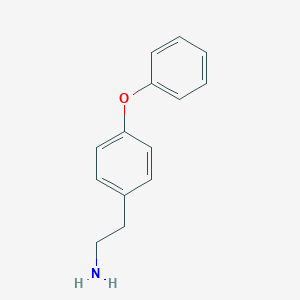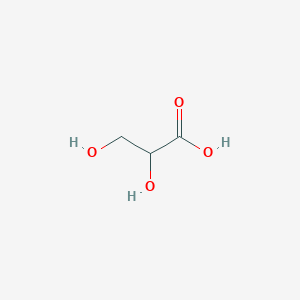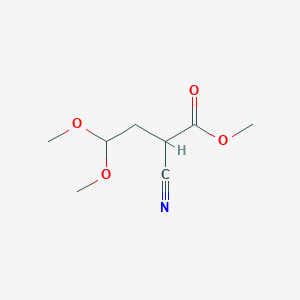
Methyl 2-cyano-4,4-dimethoxybutanoate
描述
Methyl 2-cyano-4,4-dimethoxybutanoate, also known as Methyl 2-cyano-4,4-dimethoxybutyrate, is a chemical compound with the molecular formula C10H15NO4. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis due to its versatile reactivity. In
作用机制
The mechanism of action of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reactivity makes it a valuable building block for the synthesis of various compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the environment.
实验室实验的优点和局限性
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has several advantages for lab experiments. It is readily available and has a high yield during synthesis. It is also versatile and can be used as a building block for the synthesis of various compounds. However, its reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions.
未来方向
There are several future directions for the use of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate in scientific research. One potential application is in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anti-inflammatory properties. It could also be used in the synthesis of novel materials, such as liquid crystals and polymers. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is a versatile chemical compound with a wide range of scientific research applications. Its reactivity makes it a valuable building block for the synthesis of various compounds, including pharmaceuticals and materials. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its potential applications and effects.
科学研究应用
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of novel materials, such as liquid crystals and polymers.
属性
CAS 编号 |
113410-42-7 |
|---|---|
产品名称 |
Methyl 2-cyano-4,4-dimethoxybutanoate |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
methyl 2-cyano-4,4-dimethoxybutanoate |
InChI |
InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3 |
InChI 键 |
DOWUFBGICSGGOF-UHFFFAOYSA-N |
SMILES |
COC(CC(C#N)C(=O)OC)OC |
规范 SMILES |
COC(CC(C#N)C(=O)OC)OC |
同义词 |
Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride](/img/structure/B55860.png)
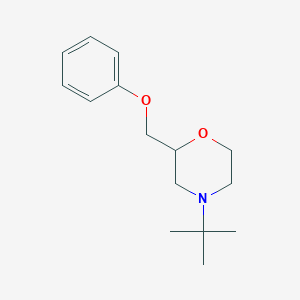



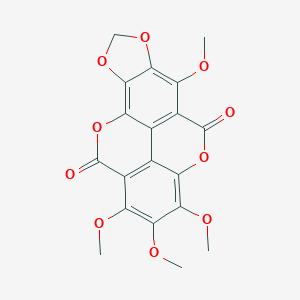
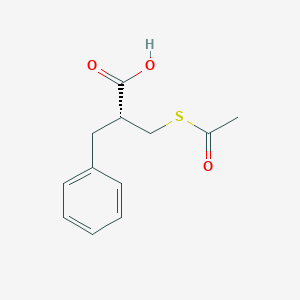

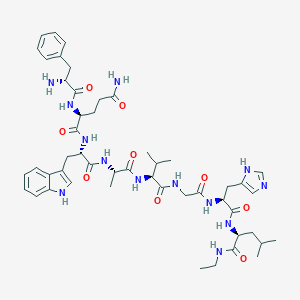
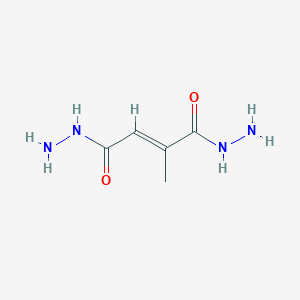

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)
